molecular formula C9H5N3O B11798264 2-(Furan-2-YL)pyrimidine-5-carbonitrile

2-(Furan-2-YL)pyrimidine-5-carbonitrile

Cat. No.: B11798264
M. Wt: 171.16 g/mol
InChI Key: ZRUKRWLNVCINPF-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile typically involves the heterocyclization of 2-furoyl isothiocyanate with 3-aminocrotononitrile . This reaction is carried out under basic conditions, often using ethoxide as a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include benzylidene malononitrile and ethoxide . Reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Major Products

Major products formed from reactions involving this compound include various pyrimidine derivatives such as quinazolines, tetrazolopyrimidines, and pyrazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)pyrimidine-5-carbonitrile, particularly in its role as an anticancer agent, involves the inhibition of tyrosine kinase activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound targets the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Furan-2-YL)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-(furan-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H

InChI Key

ZRUKRWLNVCINPF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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